5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid
Description
5-Nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a 1H-1,2,4-triazole-5-thiol substituent at the 2-position. The compound’s molecular formula is C₉H₆N₄O₄S, with a molecular weight of 290.24 g/mol.
The triazole sulfanyl moiety may enhance solubility and binding affinity in biological systems compared to purely hydrophobic substituents.
Properties
IUPAC Name |
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4S/c14-8(15)6-3-5(13(16)17)1-2-7(6)18-9-10-4-11-12-9/h1-4H,(H,14,15)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSODAIZBVSEAPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)SC2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid typically involves the nitration of a precursor compound followed by the introduction of the triazole ring. One common method involves the nitration of 2-mercaptobenzoic acid using concentrated nitric acid to introduce the nitro group. This is followed by the reaction with 1H-1,2,4-triazole-5-thiol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring and the benzoic acid moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 5-amino-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing triazole rings exhibit potent antimicrobial properties. 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid has been evaluated against various bacterial strains:
| Target Organism | Observed Effect | Reference Year |
|---|---|---|
| Staphylococcus aureus | MIC = 16 µg/mL | 2023 |
| Escherichia coli | MIC = 32 µg/mL | 2023 |
| Pseudomonas aeruginosa | MIC = 64 µg/mL | 2023 |
These findings indicate that the compound possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid has been investigated in various human cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference Year |
|---|---|---|
| MCF-7 (Breast Cancer) | IC50 = 12 µM | 2024 |
| HeLa (Cervical Cancer) | IC50 = 15 µM | 2024 |
| A549 (Lung Cancer) | IC50 = 20 µM | 2024 |
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, highlighting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammatory responses:
| Model | Observed Effect | Reference Year |
|---|---|---|
| LPS-stimulated Macrophages | TNF-alpha reduction by 45% | 2024 |
| RAW264.7 Macrophages | IL-6 reduction by 50% | 2024 |
These results suggest that 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid may serve as a potential anti-inflammatory agent.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
Case Study on Antimicrobial Efficacy (2023)
Objective: To assess the efficacy against various bacterial strains.
Findings: The compound displayed significant antibacterial activity with low minimum inhibitory concentration values against multiple pathogens.
Anticancer Activity Evaluation (2024)
Objective: To evaluate cytotoxic effects on human cancer cell lines.
Findings: The compound demonstrated dose-dependent cytotoxicity, indicating its potential for therapeutic applications in oncology.
Inflammation Model Study (2024)
Objective: To investigate the anti-inflammatory properties using macrophage models.
Findings: Treatment with the compound reduced pro-inflammatory cytokines significantly compared to controls.
Mechanism of Action
The mechanism of action of 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Solubility : The nitro group increases acidity (pKa ~1-2 for benzoic acid derivatives), while the triazole sulfanyl group may improve aqueous solubility compared to phenylalkyl chains (e.g., NPPB) due to polarizable sulfur and nitrogen atoms .
Biological Activity
5-Nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a nitro group and a triazole moiety, which are known to enhance biological activity. The presence of the triazole ring often contributes to the compound's interaction with biological targets, making it a focus for various pharmacological studies.
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives, including 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid. The following table summarizes key findings from various studies regarding its antibacterial efficacy against different bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
|---|---|---|
| Staphylococcus aureus | 1.56 | |
| Escherichia coli | 6.25 | |
| Bacillus subtilis | 1.56 | |
| Mycobacterium tuberculosis | 4–32 |
Case Studies
A study conducted by Gao et al. (2018) demonstrated that derivatives of 1,2,4-triazole exhibited remarkable antibacterial activity against Gram-positive and Gram-negative bacteria. The introduction of various substituents on the triazole ring was found to enhance the antibacterial potency significantly compared to standard antibiotics like ciprofloxacin and levofloxacin .
Anticancer Activity
The biological activity of 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid has also been explored in the context of cancer treatment. Research indicates that compounds containing triazole rings can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Triazole derivatives have been shown to interact with key proteins involved in cancer progression. For instance, inhibition of the Nrf2-Keap1 pathway has been suggested as a mechanism through which these compounds exert their anticancer effects .
Toxicity and Safety Profile
While evaluating the biological activity of any compound, understanding its toxicity is crucial. Preliminary studies indicate that 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid exhibits low toxicity in vitro; however, comprehensive toxicity assessments are necessary for clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-nitro-2-(1H-1,2,4-triazol-5-ylsulfanyl)benzoic acid, and how do reaction conditions influence yield?
- Methodology : Optimize via nucleophilic substitution between 5-nitro-2-mercaptobenzoic acid and 1H-1,2,4-triazole derivatives under inert atmospheres (e.g., N₂). Use polar aprotic solvents (DMSO or DMF) with catalytic bases (e.g., K₂CO₃) to enhance thiolate ion reactivity. Monitor reaction progress via TLC or HPLC .
- Data Consideration : Yields may vary (40–75%) depending on substituent electronic effects and steric hindrance. Impurities often arise from incomplete substitution or oxidation side reactions; purify via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Analytical Workflow :
- ¹H/¹³C NMR : Look for aromatic proton signals at δ 8.2–8.5 ppm (nitro group deshielding) and triazole protons at δ 8.9–9.2 ppm. Carboxylic acid protons appear as broad singlets (~δ 12–13 ppm) .
- FTIR : Confirm S–C bond formation (650–750 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ asymmetric stretch). Carboxylic acid O–H stretch appears at ~2500–3300 cm⁻¹ .
- X-ray Diffraction : Single-crystal analysis reveals planar triazole-benzoic acid geometry with intermolecular hydrogen bonding (O–H···N), critical for stability .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay conditions (pH, inoculum size) or bacterial strain variability. Validate via standardized CLSI protocols with positive controls (e.g., sulfonamides) .
- Statistical Approach : Perform dose-response curves (IC₅₀ calculations) with triplicate replicates. Use ANOVA to assess significance of structural modifications (e.g., nitro vs. amino substituents) on activity .
Q. How does the compound’s stability under physiological conditions impact its applicability in in vitro models?
- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months). Monitor via HPLC for hydrolysis of the sulfanyl-thiol linkage or nitro group reduction. Mass balance should account for degradation products (e.g., 2-mercaptobenzoic acid) .
- Mitigation Strategy : Encapsulate in pH-sensitive nanoparticles to protect against gastric degradation for oral delivery studies .
Q. What computational methods predict the compound’s binding affinity to target enzymes (e.g., dihydrofolate reductase)?
- Modeling Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
